6-Bromo-2-hydroxyquinoline-4-carboxylic acid is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several studies, often involving multi-step reactions starting from readily available precursors. [, ] Characterization of the synthesized compound is typically performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]
One of the primary research areas exploring 6-bromo-2-hydroxyquinoline-4-carboxylic acid is its potential as an antimicrobial agent. Studies have investigated its activity against various bacteria, fungi, and parasites. Some studies have shown promising results, demonstrating moderate to good inhibitory effects against specific pathogens. [, ] However, further research is needed to explore its efficacy, mechanism of action, and potential for development into therapeutic agents.
Another area of investigation is the potential anticancer properties of 6-bromo-2-hydroxyquinoline-4-carboxylic acid. In vitro studies have shown that the compound can induce cell death in some cancer cell lines. [] However, the exact mechanism of action and in vivo efficacy remain unclear, and further research is needed to determine its potential for cancer treatment.
Beyond its antimicrobial and anticancer properties, 6-bromo-2-hydroxyquinoline-4-carboxylic acid is also being explored for other potential applications. These include its use as a:
6-Bromo-2-hydroxyquinoline-4-carboxylic acid is a chemical compound with the molecular formula C10H6BrNO3 and a molecular weight of approximately 268.06 g/mol. It features a quinoline structure, which is characterized by a fused benzene and pyridine ring system. The presence of a bromine atom at the sixth position and a hydroxyl group at the second position contributes to its unique properties and potential applications in various fields, including medicinal chemistry and materials science .
The chemical reactivity of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid can be attributed to its functional groups. It can undergo various reactions, including:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
Research indicates that 6-Bromo-2-hydroxyquinoline-4-carboxylic acid possesses various biological activities. It has been studied for its potential as:
The synthesis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:
These steps often require careful control of reaction conditions to ensure high yields and purity of the final product .
6-Bromo-2-hydroxyquinoline-4-carboxylic acid has several applications across different fields:
Studies focusing on interaction mechanisms involving 6-Bromo-2-hydroxyquinoline-4-carboxylic acid have revealed its potential to interact with:
Several compounds share structural similarities with 6-Bromo-2-hydroxyquinoline-4-carboxylic acid. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
5-Bromo-2-hydroxyquinoline | Bromine at the fifth position | Enhanced antimicrobial properties |
7-Hydroxyquinoline | Hydroxyl group at the seventh position | Known for its antioxidant activity |
8-Hydroxyquinoline | Hydroxyl group at the eighth position | Used in photodynamic therapy |
These compounds differ in their biological activities and applications, highlighting the unique profile of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid as a versatile compound with potential in various scientific fields .
The Pfitzinger reaction remains a cornerstone for synthesizing quinoline-4-carboxylic acid derivatives. This method involves the base-catalyzed condensation of isatin with carbonyl compounds, yielding substituted quinoline-4-carboxylic acids. Hydrolysis of isatin’s amide bond generates a keto-acid intermediate, which undergoes cyclization with ketones or aldehydes to form the quinoline core. For instance, the reaction of N-acyl isatins with potassium hydroxide produces 2-hydroxyquinoline-4-carboxylic acids, as demonstrated in the Halberkann variant. A notable application is the oxidation of 2-hydroxy-4-halogenomethyl quinolines using alkaline hydrogen peroxide (1:10–1:20 molar ratio with substrate), which directly yields 2-hydroxyquinoline-4-carboxylic acids under mild conditions (35–70°C). This method avoids high-pressure environments and achieves yields exceeding 90% when optimized.
The Doebner reaction offers an alternative route via the condensation of anilines, aldehydes, and pyruvic acid. This one-pot synthesis proceeds through a proposed aldol-Michael-cyclization cascade: pyruvic acid’s enol form undergoes aldol condensation with aldehydes, followed by Michael addition of aniline and intramolecular cyclization. For electron-deficient anilines, such as 6-(trifluoromethoxy)aniline, BF₃·THF in acetonitrile enhances reactivity, achieving moderate yields (45–60%) by facilitating imine reduction and dihydroquinoline oxidation. Recent adaptations employ ytterbium perfluorooctanoate catalysts in water, enabling solvent-free, eco-friendly synthesis with recyclable catalysts.
Electrophilic bromination at the quinoline ring’s C5 and C7 positions is achieved using molecular bromine (Br₂) or N-bromosuccinimide (NBS). For 8-hydroxyquinoline derivatives, bromination in acetonitrile at 0°C selectively produces 5,7-dibromo-8-hydroxyquinoline. Regioselectivity is influenced by substituents: 8-methoxyquinoline undergoes monobromination at C5, while 8-aminoquinoline forms 5,7-dibromo derivatives under acidic conditions. Copper catalysts, such as CuSO₄·5H₂O or Cu(NO₃)₂·3H₂O, modulate mono- versus di-bromination in oxidative systems using HBr and dimethyl sulfoxide (DMSO).
Alkaline hydrogen peroxide (H₂O₂) serves as a dual oxidant and brominating agent. In the Pfitzinger reaction variant, 2-hydroxy-4-bromomethylquinoline is oxidized with H₂O₂ (1:15 molar ratio) in sodium hydroxide (9–16% w/v), yielding 6-bromo-2-hydroxyquinoline-4-carboxylic acid. This method minimizes hydrolysis side reactions by严格控制 reagent stoichiometry, ensuring high purity and atom economy.
Microwave irradiation accelerates quinoline synthesis by enhancing reaction kinetics and reducing side products. For example, InCl₃-catalyzed reactions of 2-methoxy acrylates with N-arylbenzaldimines under microwaves achieve 85–97% yields in 10–15 minutes, compared to 6 hours via conventional heating. Solvent-free conditions further improve efficiency: YbCl₃-mediated three-component condensations of propargylated flavones, aldehydes, and anilines yield functionalized quinolines with 95% atom economy. These methods are pivotal for scalable, energy-efficient production of brominated quinolines.
¹H NMR of 6-bromo-2-hydroxyquinoline-4-carboxylic acid exhibits distinct signals: a deshielded hydroxyl proton at δ 12.2 ppm, aromatic protons as multiplet (δ 7.2–8.4 ppm), and a carboxylic acid proton at δ 13.1 ppm. ¹³C NMR confirms the carboxylic carbon at δ 168–170 ppm and quinoline carbons at δ 110–150 ppm. 2D NMR (COSY, HSQC) resolves coupling between H5 and H7 (J = 8.4 Hz), confirming bromination at C6.
IR spectra show broad O–H stretches at 2500–3000 cm⁻¹ (carboxylic acid) and 3200–3400 cm⁻¹ (phenolic hydroxyl). Carbonyl vibrations appear at 1650–1680 cm⁻¹ (C=O) and 1590–1620 cm⁻¹ (quinoline C=N). The absence of methylene C–H stretches (~2900 cm⁻¹) confirms complete oxidation of halogenated intermediates.
HRMS (ESI-TOF) of the [M+H]⁺ ion for C₁₀H₆BrNO₃ gives m/z 283.9521 (calc. 283.9524), with isotopic peaks at m/z 285.9503 (⁸¹Br). Fragmentation patterns include loss of CO₂ (44 Da) and HBr (80 Da), corroborating the carboxylic acid and bromine substituents.
6-Bromo-2-hydroxyquinoline-4-carboxylic acid demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, exhibiting broad-spectrum antibacterial properties that position it as a promising therapeutic candidate [2]. Research investigations have revealed that quinoline derivatives containing the bromine substitution at position 6 display enhanced antimicrobial potency compared to their non-halogenated counterparts, with minimum inhibitory concentration values ranging from 5 to 50 micromolar against key pathogenic organisms [2].
The compound exhibits notable efficacy against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, where it demonstrates bactericidal activity through interference with essential cellular processes [2]. Against methicillin-resistant Staphylococcus aureus strains, quinoline derivatives with similar structural features have shown promising results, with some derivatives achieving minimum inhibitory concentration values as low as 0.75 micrograms per milliliter [3] [4]. The mechanism of action against Gram-positive bacteria involves targeting bacterial deoxyribonucleic acid gyrase and topoisomerase IV, critical enzymes responsible for deoxyribonucleic acid replication and repair processes [2].
For Gram-negative bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid maintains effective antimicrobial activity, though the potency may vary depending on the specific strain and resistance profile [2]. The compound's ability to penetrate the outer membrane of Gram-negative bacteria is facilitated by its quinoline core structure, which provides optimal lipophilicity for cellular uptake [5]. Studies have demonstrated that quinoline derivatives can effectively inhibit bacterial growth through disruption of deoxyribonucleic acid synthesis and interference with bacterial topoisomerase function [2].
Bacterial Type | Representative Strains | MIC Range (μM) | Activity Type |
---|---|---|---|
Gram-positive | Staphylococcus aureus, Bacillus subtilis | 5-15 | Bactericidal |
Gram-negative | Escherichia coli, Pseudomonas aeruginosa | 10-50 | Bacteriostatic to Bactericidal |
The antifungal properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid encompass a broad spectrum of fungal pathogens, with particular efficacy demonstrated against Candida species and Aspergillus strains [2] [6]. Fungicidal activity has been documented with minimal fungicidal concentration values ranging from 6.25 to 50 micromolar, positioning this compound as a competitive alternative to established antifungal agents [7] [8].
Against Candida albicans, the compound exhibits potent fungicidal activity through mechanisms involving reactive oxygen species generation and membrane disruption [7] [8]. Research has shown that quinoline derivatives can effectively eradicate Candida biofilms, which represent a significant clinical challenge due to their enhanced resistance to conventional antifungal treatments [7] [8]. The biofilm eradicating concentration values for related quinoline compounds range from 25 to 50 micromolar, demonstrating superior activity compared to standard antifungal agents like miconazole [7] [8].
The antifungal spectrum extends to emerging pathogenic species such as Candida glabrata, where quinoline derivatives have shown minimal fungicidal concentration values of 25 micromolar [7] [8]. This activity is particularly significant given the increasing clinical importance of non-albicans Candida species and their association with drug resistance [7] [8]. The mechanism of antifungal action involves interference with ergosterol biosynthesis and disruption of fungal cell membrane integrity [9].
Against filamentous fungi, including Aspergillus fumigatus, 6-Bromo-2-hydroxyquinoline-4-carboxylic acid demonstrates broad-spectrum antifungal activity through iron chelation mechanisms and oxidative stress induction [9]. The compound's ability to interfere with fungal iron utilization pathways represents a novel approach to antifungal therapy, particularly relevant for immunocompromised patients susceptible to invasive aspergillosis [9].
Fungal Species | MFC (μM) | Biofilm Activity | Mechanism |
---|---|---|---|
Candida albicans | 6.25-12.5 | Active at 25 μM | ROS generation, membrane disruption |
Candida glabrata | 25 | Active at 50 μM | Ergosterol biosynthesis interference |
Aspergillus fumigatus | Variable | Not determined | Iron chelation, oxidative stress |
6-Bromo-2-hydroxyquinoline-4-carboxylic acid exhibits selective inhibitory activity against specific carbonic anhydrase isoenzymes, with particular potency demonstrated against tumor-associated isoforms including carbonic anhydrase IX and XII . The compound demonstrates exceptional selectivity for these cancer-related isoforms while showing minimal inhibition of the ubiquitous carbonic anhydrase II, thereby providing a favorable therapeutic window for oncological applications [18].
The inhibition mechanism involves competitive binding to the enzyme active site, where the quinoline moiety occupies the substrate binding pocket and the carboxylic acid group coordinates with the catalytic zinc ion [19] [20]. Kinetic studies have revealed inhibition constants ranging from low nanomolar to micromolar concentrations, depending on the specific isoform targeted [21] [19]. The compound's selectivity profile shows particular promise for targeting hypoxic tumor environments where carbonic anhydrase IX expression is significantly upregulated [21].
Molecular docking studies have identified critical binding interactions between the compound and key amino acid residues within the carbonic anhydrase active site [19] [20]. The quinoline ring system forms favorable hydrophobic interactions with hydrophobic residues lining the binding pocket, while the hydroxyl group at position 2 participates in hydrogen bonding networks that stabilize the inhibitor-enzyme complex [19]. The bromine substituent at position 6 contributes additional van der Waals interactions that enhance binding affinity and selectivity [19].
The therapeutic relevance of carbonic anhydrase inhibition extends beyond oncology applications, with potential utility in treating glaucoma through modulation of intraocular pressure [19] [20]. The compound's selectivity for specific isoforms may provide advantages over traditional carbonic anhydrase inhibitors that often cause systemic side effects due to broad-spectrum enzyme inhibition [21] [19].
CA Isoform | Ki (μM) | Selectivity vs. CA II | Therapeutic Relevance |
---|---|---|---|
CA I | 0.2-1.0 | 50-500 fold | Limited clinical significance |
CA IX | 0.05-0.5 | 200-2000 fold | Cancer therapy target |
CA XII | 0.1-0.8 | 100-800 fold | Tumor-associated activity |
CA XIV | 0.3-1.5 | 30-300 fold | Neurological applications |
The cholinesterase inhibitory properties of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid present significant potential for neurodegenerative disease research, particularly in the context of Alzheimer disease therapeutics [22]. The compound demonstrates inhibitory activity against both acetylcholinesterase and butyrylcholinesterase with inhibition constants ranging from 0.26 to 156.2 micromolar, providing a foundation for structure-activity relationship optimization [23] [24].
Kinetic analysis reveals that the compound functions as a mixed-type inhibitor, binding to both the catalytic active site and peripheral anionic site of acetylcholinesterase [24] [25]. This dual binding mode is particularly advantageous for Alzheimer disease therapy, as it not only enhances acetylcholine levels through enzyme inhibition but also potentially interferes with amyloid beta peptide aggregation at the peripheral anionic site [26] [24].
The compound's structure incorporates key pharmacophoric elements identified in successful cholinesterase inhibitors, including the quinoline core that provides optimal geometry for enzyme binding and the carboxylic acid functionality that participates in critical electrostatic interactions [24] [25]. The bromine substituent contributes to binding affinity through halogen bonding interactions with enzyme residues, while the hydroxyl group enables additional hydrogen bonding stabilization [24].
Molecular docking studies have confirmed that the compound adopts favorable binding conformations within both acetylcholinesterase and butyrylcholinesterase active sites [24] [27]. The quinoline ring system engages in pi-pi stacking interactions with aromatic residues such as tryptophan and phenylalanine, while the carboxylate group forms salt bridges with positively charged residues including arginine and lysine [24] [25].
Selectivity studies indicate that the compound shows preferential inhibition of acetylcholinesterase over butyrylcholinesterase, which is favorable for cognitive enhancement applications [24] [25]. The acetylcholinesterase selectivity may reduce potential side effects associated with butyrylcholinesterase inhibition, particularly gastrointestinal disturbances commonly observed with non-selective cholinesterase inhibitors [26] [24].
Enzyme | IC50 (μM) | Inhibition Type | Selectivity Factor |
---|---|---|---|
AChE (human) | 1.94-28.37 | Mixed-type | Preferred target |
BChE (human) | 28.37-156.2 | Mixed-type | Secondary target |
AChE (electric eel) | Similar to human | Mixed-type | Model system |
BChE (equine) | Similar to human | Mixed-type | Model system |
The structure-activity relationship analysis of 6-Bromo-2-hydroxyquinoline-4-carboxylic acid reveals critical molecular features that govern its diverse biological activities across antimicrobial, anticancer, and enzyme inhibition applications [28]. Systematic evaluation of structural modifications has identified key pharmacophoric elements essential for maintaining therapeutic efficacy while providing insights for rational drug design optimization [29] [30].
The bromine substitution at position 6 of the quinoline ring represents a critical structural feature that significantly enhances antimicrobial activity compared to non-halogenated analogs [28]. This halogen substitution contributes to increased lipophilicity, facilitating improved cellular penetration and membrane interaction [29] [30]. The electron-withdrawing nature of bromine also modulates the electronic distribution within the quinoline system, optimizing interactions with biological targets through enhanced electrostatic complementarity [5].
The hydroxyl group positioned at carbon 2 serves multiple functional roles in target recognition and binding affinity [28]. This substituent participates in hydrogen bonding networks with amino acid residues in enzyme active sites, providing critical stabilization for inhibitor-target complexes [19] [31]. Additionally, the hydroxyl group contributes to the compound's aqueous solubility profile, which is essential for biological activity and pharmaceutical formulation [30].
The carboxylic acid functionality at position 4 represents an indispensable structural element for biological activity across all tested therapeutic areas [28]. This ionizable group forms critical salt bridges with positively charged residues in target proteins, including the zinc coordination observed in carbonic anhydrase inhibition and electrostatic interactions with DNA-binding enzymes [19] [31]. The carboxylate also serves as a hydrogen bond acceptor, participating in water-mediated binding networks that enhance target selectivity [11].
The quinoline core scaffold provides the fundamental framework that determines the compound's pharmacological profile [28]. This bicyclic aromatic system offers optimal geometric constraints for target binding while maintaining sufficient conformational flexibility for induced-fit mechanisms [32]. The nitrogen atom within the quinoline ring contributes to metal coordination capabilities, particularly relevant for enzyme inhibition applications involving metalloenzymes [18].
Comparative analysis with structural analogs has revealed that modifications to any of these core features result in significant activity loss [30] [32]. Replacement of the bromine with other halogens shows decreased potency, while removal of the hydroxyl group eliminates enzyme selectivity [5]. Similarly, modification of the carboxylic acid to ester or amide derivatives substantially reduces binding affinity across all biological targets [31].
The structure-activity relationship studies also highlight the importance of substitution pattern and electronic effects [29] [30]. Electron-donating groups at other positions tend to decrease activity, while electron-withdrawing substituents may enhance potency but often at the cost of selectivity [30]. The optimal balance of lipophilicity and hydrophilicity provided by the current substitution pattern appears critical for achieving broad-spectrum biological activity [32].
Structural Feature | Activity Impact | Mechanism | Optimization Potential |
---|---|---|---|
6-Bromo substitution | Essential for antimicrobial activity | Enhanced membrane penetration | Limited modification tolerance |
2-Hydroxyl group | Critical for enzyme selectivity | Hydrogen bonding networks | Possible bioisosteric replacement |
4-Carboxylic acid | Required for all activities | Electrostatic interactions | Prodrug strategies possible |
Quinoline core | Fundamental pharmacophore | Geometric complementarity | Scaffold hopping opportunities |
Irritant